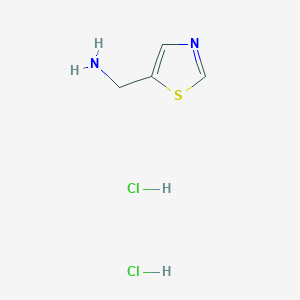

Thiazol-5-ylmethanamine dihydrochloride

Description

The exact mass of the compound Thiazol-5-ylmethanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiazol-5-ylmethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazol-5-ylmethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVNRCYESACKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215372-00-1 | |

| Record name | 1215372-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazol-5-ylmethanamine Dihydrochloride: A Technical Guide to its Basic Properties for Researchers and Drug Development Professionals

<

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Thiazol-5-ylmethanamine dihydrochloride. Moving beyond a standard data sheet, this document provides a deep dive into the core basic properties of this important heterocyclic amine, emphasizing the scientific rationale behind experimental methodologies and the practical implications for its application in medicinal chemistry.

Introduction: The Strategic Importance of the Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including vitamin B1 (thiamine), as well as a variety of anticancer, anti-inflammatory, and antimicrobial drugs.[1][2][3][4] Its significance lies in its unique electronic and structural properties, which allow it to act as a versatile building block in the synthesis of complex molecules.[1] Thiazol-5-ylmethanamine positions a primary amine at the 5-position of the thiazole ring via a methylene linker, offering a key vector for molecular elaboration. The dihydrochloride salt form is particularly advantageous in a research setting, as it typically enhances aqueous solubility and stability, crucial for handling and formulation. Amine salts are frequently used in pharmaceuticals to improve the bioavailability of drug substances.[5]

Foundational Physicochemical Characteristics

A molecule's utility in drug development is fundamentally governed by its physicochemical properties. For Thiazol-5-ylmethanamine dihydrochloride, its basicity, solubility, and stability are paramount.

Chemical Structure and Basicity

The basicity of this compound originates from two nitrogen atoms: the endocyclic nitrogen within the thiazole ring and the exocyclic primary amine. The dihydrochloride salt form indicates that both of these sites are protonated. The respective acid dissociation constants (pKa) of these protonated amines are critical determinants of the molecule's ionization state at a given pH, which in turn dictates its biological behavior.

-

Thiazole Nitrogen: Thiazoles are significantly less basic than imidazoles, with a pKa of the conjugate acid around 2.5.[6]

-

Primary Amine: The primary amine is expected to have a pKa in the range typical for alkylamines.

A precise understanding of these pKa values is essential for predicting receptor interactions, membrane permeability, and for designing robust formulation strategies.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C4H6N2S · 2HCl | [7] |

| Appearance | White to pale-yellow or yellow-brown solid | [8] |

| Storage | 2-8°C under an inert atmosphere | [8] |

Rigorous Experimental Characterization

To ensure the generation of reliable and reproducible data, validated experimental protocols are essential. The following section details a robust methodology for determining the pKa of Thiazol-5-ylmethanamine dihydrochloride.

pKa Determination via Potentiometric Titration

Principle: Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10][11][12] It involves monitoring the pH of a solution of the compound as a strong base is incrementally added. The pKa values are identified as the pH at the half-equivalence points on the resulting titration curve.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Accurately weigh a sufficient amount of Thiazol-5-ylmethanamine dihydrochloride to create a solution of known concentration (e.g., 1-2 mM) in a defined volume of deionized water.[9]

-

-

Instrumentation Setup:

-

Calibrate a potentiometer using at least three standard pH buffers (e.g., pH 4, 7, and 10).[9]

-

Place the sample solution in a jacketed vessel to maintain a constant temperature, and use a magnetic stirrer to ensure homogeneity.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the standardized NaOH titrant in small, precise increments.

-

Allow the pH to stabilize after each addition before recording the reading.

-

Continue the titration well past the second inflection point to ensure a complete titration curve.

-

-

Data Analysis and Interpretation:

-

Plot the pH readings against the volume of NaOH added.

-

To accurately determine the equivalence points, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are the pH readings at the points where half the volume of NaOH required to reach each equivalence point has been added.

-

Expert Insight and Trustworthiness: The reliability of this method hinges on the precise calibration of the pH meter and the accurate standardization of the titrant. Performing the titration in triplicate ensures the reproducibility of the results.[9] This systematic approach provides a self-validating dataset, lending high confidence to the determined pKa values.

Implications for Drug Design and Development

The basic properties of Thiazol-5-ylmethanamine dihydrochloride are directly linked to its utility as a synthetic intermediate in drug discovery.

-

Modulation of Physicochemical Properties: The primary amine serves as a handle for further chemical modification, allowing for the fine-tuning of a molecule's lipophilicity, solubility, and metabolic stability through the formation of amides, sulfonamides, or secondary/tertiary amines.

-

Salt Selection and Formulation: The basic nature of the molecule allows for the formation of various pharmaceutically acceptable salts. A thorough understanding of its pKa is crucial for selecting appropriate salt forms to optimize a drug candidate's solubility, dissolution rate, and overall bioavailability.

-

Structure-Activity Relationship (SAR) Studies: As a versatile building block, this compound enables the systematic exploration of the chemical space around a pharmacophore. The amine can be used to introduce substituents that can probe key interactions within a biological target, such as hydrogen bonding or ionic interactions. The thiazole ring itself is a key component in a variety of drugs with diverse therapeutic actions, including anti-inflammatory and anticancer agents.[13]

Logical Interdependencies:

Caption: Relationship between basic properties and drug development outcomes.

Conclusion

Thiazol-5-ylmethanamine dihydrochloride is a valuable and versatile building block in the arsenal of the medicinal chemist. A comprehensive understanding of its fundamental basic properties, confirmed through rigorous experimental validation, is not merely an academic exercise but a prerequisite for its intelligent and effective application in the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge and practical methodologies to empower researchers to fully leverage the potential of this important chemical entity.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 15(24), 2841-2862.

- Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Molecules, 26(11), 3166.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

- Shafique, Z., Shafique, S., & Yousaf, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Trajkovic, J., & Brezovska, K. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27.

- Thermo Fisher Scientific. (2016). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.

- PharmaeliX. (2021). pKa Value Determination Guidance 2024.

- Bio-protocol. (2021).

- EPTQ. (2015).

- ResearchGate. (2025). Ionization constants (pKa)

- Chemical-Suppliers. Thiazol-5-ylmethanamine dihydrochloride.

- Teva api. (2022).

- Metrohm. Amine Treatment.

- Reddit. (2023). Identifying organic salts? r/OrganicChemistry.

- Bentham Science. (2012).

- BLD Pharm. 1215372-00-1|Thiazol-5-ylmethanamine dihydrochloride.

- CymitQuimica. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride.

- Geronikaki, A., Pitta, E., & Liaras, K. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 21(11), 1474.

- BLD Pharm. 131052-46-5|Thiazol-5-ylmethanamine hydrochloride.

- BLD Pharm. 2680540-24-1|Benzo[d]thiazol-5-ylmethanamine dihydrochloride.

- PubChem. 1,3-thiazol-5-ylmethyl N-[(2S,5S)-3-hydroxy-5-[[3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.

-

Wikipedia. Thiazole. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. Thiazol-5-ylmethanamine dihydrochloride | CAS 1215372-00-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Thiazol-5-ylmethanamine hydrochloride | 131052-46-5 [sigmaaldrich.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Thiazol-5-ylmethanamine dihydrochloride chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of Thiazol-5-ylmethanamine Dihydrochloride

Foreword: The Strategic Importance of Thiazole Scaffolds

In the landscape of modern drug discovery, the thiazole ring stands as a "privileged scaffold." This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in numerous pharmacologically active compounds, from the essential vitamin Thiamine (B1) to anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an invaluable building block for medicinal chemists. Thiazol-5-ylmethanamine dihydrochloride (CAS 1215372-00-1) represents a key reagent in this field—a versatile synthon for introducing the aminomethyl-thiazole motif into larger, more complex molecular architectures. This guide provides a comprehensive analysis of its chemical structure and outlines the rigorous analytical methodologies required to ensure its identity, purity, and quality for research and development applications.

Chemical Identity and Physicochemical Properties

The foundational step in any chemical analysis is the unambiguous identification of the material. Thiazol-5-ylmethanamine dihydrochloride is a salt, which enhances its stability and solubility in polar solvents compared to its free base form. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Thiazol-5-ylmethanamine dihydrochloride | [3] |

| Synonyms | 5-(Aminomethyl)thiazole dihydrochloride | [4] |

| CAS Number | 1215372-00-1 | [4][5] |

| Molecular Formula | C₄H₈Cl₂N₂S | [5] |

| Molecular Weight | 187.09 g/mol | [5] |

| SMILES String | NCC1=CN=CS1.Cl.Cl | [4] |

| Melting Point | 215-222 °C | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere | [4][6] |

Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure and stoichiometry of the salt is paramount. No single technique is sufficient; instead, a confluence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Elemental Analysis provides an unassailable structural proof.

Diagram: Chemical Structure

Caption: Chemical structure of Thiazol-5-ylmethanamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the gold standard for determining the covalent framework of an organic molecule. It probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms. For this molecule, we expect distinct signals for each unique proton and carbon, and the dihydrochloride form will influence the chemical shifts of nuclei near the protonated amine.

2.2.1 Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 | Singlet (s) | 1H | H2 (thiazole) | The proton at C2 is adjacent to both S and N atoms, leading to significant deshielding.[7] |

| ~8.2 | Singlet (s) | 1H | H4 (thiazole) | The proton at C4 is deshielded by the adjacent nitrogen atom. |

| ~4.6 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing thiazole ring and the protonated amine. |

2.2.2 Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C2 (thiazole) | Highly deshielded carbon between two heteroatoms (S and N).[8] |

| ~145 | C4 (thiazole) | Deshielded carbon adjacent to the nitrogen atom. |

| ~130 | C5 (thiazole) | Carbon bearing the aminomethyl substituent. |

| ~40 | -CH₂- | Aliphatic carbon adjacent to the protonated amine. |

2.2.3 Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh ~10 mg of Thiazol-5-ylmethanamine dihydrochloride and dissolve it in ~0.7 mL of deuterium oxide (D₂O). The use of D₂O is critical as it is NMR-silent for ¹H and effectively solubilizes the salt.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign all peaks based on the predicted values.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its molecular formula. For this molecule, which is a salt, electrospray ionization (ESI) in positive mode is the technique of choice. It will cause the molecule to desalt and ionize, allowing for the detection of the protonated free base [M+H]⁺.

2.3.1 Predicted MS Data

| Parameter | Value | Rationale |

| Formula (Free Base) | C₄H₆N₂S | This is the structure that will be ionized. |

| Exact Mass (Free Base) | 114.0252 | Calculated monoisotopic mass. |

| Observed Ion [M+H]⁺ | m/z 115.0325 | The free base captures a proton during ESI. |

2.3.2 Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.

-

Chromatography (Optional but Recommended): A short chromatographic run on a C18 column can help purify the sample before it enters the mass spectrometer.

-

MS Acquisition: Acquire data in positive ion scan mode over a relevant mass range (e.g., m/z 50-300). High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.[9][10]

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value. The deviation should be less than 5 ppm for HRMS.

Purity and Quantitative Analysis

Once the structure is confirmed, its purity must be rigorously assessed. HPLC is the primary tool for this, while elemental analysis provides a final, definitive confirmation of the salt's stoichiometry and purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, basic compound like Thiazol-5-ylmethanamine, reverse-phase HPLC is ideal. A C18 column provides a nonpolar stationary phase. The mobile phase must be acidic to ensure the amine remains protonated (as -NH₃⁺). This prevents peak tailing, which occurs when the neutral amine interacts with residual silanols on the silica-based stationary phase, leading to sharp, symmetrical peaks and accurate quantification.[11]

3.1.1 Experimental Protocol: HPLC-UV

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column for small molecules.[11] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic modifier ensures good peak shape. Water/ACN is a common solvent system. |

| Gradient | Isocratic (e.g., 95% A, 5% B) | An isocratic method is simple and robust for a single analyte purity check. The exact ratio may require minor optimization. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[12] |

| Detection | UV at ~254 nm | The thiazole ring contains a chromophore that absorbs UV light. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[12] |

3.1.2 Data Analysis and Purity Calculation

-

Prepare a sample solution at a concentration of ~1.0 mg/mL in the mobile phase.

-

Inject the solution into the HPLC system.

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This method is self-validating. System suitability parameters like peak symmetry (should be 0.8-1.5) and theoretical plates should be monitored to ensure the system is performing correctly.[2]

Elemental Analysis

Expertise & Causality: Elemental analysis provides the empirical formula by measuring the mass percentages of C, H, N, S, and Cl. For a salt, this is the ultimate confirmation of its stoichiometry. The experimental values must align with the theoretical values calculated from the molecular formula C₄H₈Cl₂N₂S.

3.2.1 Theoretical vs. Expected Experimental Values

| Element | Theoretical % | Expected Range |

| Carbon (C) | 25.68 | ± 0.4% |

| Hydrogen (H) | 4.31 | ± 0.4% |

| Chlorine (Cl) | 37.90 | ± 0.4% |

| Nitrogen (N) | 14.97 | ± 0.4% |

| Sulfur (S) | 17.14 | ± 0.4% |

Trustworthiness: The acceptance criterion is that the experimentally determined percentages fall within ±0.4% of the theoretical values, confirming the identity and purity of the bulk material.[13]

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for quality control.

Safe Handling and Storage

As a dihydrochloride salt of an amine, this compound requires specific handling procedures.

-

Hygroscopicity: Hydrochloride salts are often hygroscopic. Store the compound in a tightly sealed container in a desiccator or a controlled inert atmosphere (2-8°C) to prevent moisture absorption.[6]

-

Corrosivity: While in solid form the risk is lower, solutions can be acidic and corrosive. Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. In case of spills, follow standard laboratory procedures for cleaning up non-volatile chemical solids.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

The robust characterization of Thiazol-5-ylmethanamine dihydrochloride is a critical, non-negotiable step for its use in research and drug development. The orthogonal analytical approach detailed in this guide—combining NMR for structural framework, mass spectrometry for molecular formula, HPLC for purity, and elemental analysis for stoichiometric confirmation—provides a self-validating system that ensures the material's quality. By understanding the causality behind each experimental choice, scientists can confidently utilize this valuable building block to advance the frontiers of medicinal chemistry.

References

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]

-

Azzam, E. M., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 7(10). [Link]

-

Chemical-Suppliers.eu. (n.d.). Thiazol-5-ylmethanamine dihydrochloride | CAS 1215372-00-1. Retrieved from [Link]

-

Chemical-Suppliers.eu. (n.d.). Your Inquiry on Thiazol-5-ylmethanamine dihydrochloride. Retrieved from [Link]

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

-

Deligey, F., et al. (2024). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molbank, 2024(2), M1878. [Link]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-33. [Link]

-

Tighadouini, S., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(21), 7248. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22281733, Benzo[d]thiazol-5-ylmethanol. Retrieved from [Link]

-

Yilmaz, B., & Kucuk, B. (2021). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Journal of Research in Pharmacy, 25(5), 649-657. [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). 5-(AMINOMETHYL)THIAZOLE DIHYDROCHLORIDE. Retrieved from [Link]

-

Patel, D. P., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 78(3), 354-360. [Link]

Sources

- 1. 161805-76-1|Thiazol-5-ylmethanamine|BLD Pharm [bldpharm.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Thiazol-5-ylmethanamine dihydrochloride | CAS 1215372-00-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 1215372-00-1|Thiazol-5-ylmethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. 131052-46-5|Thiazol-5-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. turkjps.org [turkjps.org]

- 13. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemscene.com [chemscene.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to Thiazol-5-ylmethanamine Dihydrochloride (CAS 1215372-00-1): A Versatile Heterocyclic Building Block

This guide offers an in-depth analysis of Thiazol-5-ylmethanamine dihydrochloride, a key heterocyclic intermediate for researchers and professionals in pharmaceutical and agrochemical development. We will explore its core chemical properties, logical synthetic strategies, analytical validation, and its role as a foundational scaffold in the synthesis of complex bioactive molecules.

Core Compound Identity and Physicochemical Properties

Thiazol-5-ylmethanamine dihydrochloride is a heterocyclic amine presented as a dihydrochloride salt. The core structure consists of a five-membered thiazole ring, containing both sulfur and nitrogen atoms, substituted at the 5-position with a methanamine group (-CH₂NH₂). The formation of a dihydrochloride salt is a deliberate and common strategy in medicinal chemistry to enhance the compound's stability and, most critically, its aqueous solubility, which facilitates its use in various reaction conditions and biological assays.[1]

The thiazole moiety is a privileged scaffold, meaning it is a structural feature frequently found in biologically active compounds, including numerous approved drugs.[2][3] Its presence often confers favorable pharmacokinetic properties and provides key interaction points for binding to biological targets like enzymes and receptors.[1][2] This compound, therefore, is not typically an end-product but a crucial starting material or intermediate.[4]

Chemical Structure

Caption: Chemical structure of the Thiazol-5-ylmethanamine cation.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of Thiazol-5-ylmethanamine dihydrochloride. This data is essential for experimental design, including solvent selection, reaction temperature, and storage protocols.

| Property | Value | Rationale & Significance | Source(s) |

| CAS Number | 1215372-00-1 | Unique identifier for unambiguous substance registration. | [4][5][6] |

| Molecular Formula | C₄H₆N₂S · 2HCl (or C₄H₈Cl₂N₂S) | Defines the elemental composition and stoichiometry of the salt. | [1][4] |

| Molecular Weight | ~187.1 g/mol | Critical for stoichiometric calculations in reaction planning. | [1][4] |

| Appearance | Pale brown solid | Provides a preliminary visual check for material identity and purity. | [4] |

| Melting Point | 215-222 °C | Indicates a relatively stable solid; the range suggests typical purity for a lab-grade chemical. | [5] |

| Purity | ≥95% to ≥97% (by HPLC) | High purity is crucial for avoiding side reactions and ensuring reproducibility in synthesis. | [1][4] |

| Storage Conditions | 0-8 °C, protect from light | Recommended to prevent degradation over time, ensuring the integrity of the starting material. | [4][7] |

Synthesis and Mechanistic Considerations

While specific, proprietary synthesis routes for CAS 1215372-00-1 are not publicly detailed, a logical and established pathway can be conceptualized based on the foundational Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone (or equivalent) with a thioamide.

For Thiazol-5-ylmethanamine, a plausible multi-step approach would involve:

-

Formation of a protected precursor: Synthesizing a 5-substituted thiazole where the future amine group is protected (e.g., as a nitrile or an amide) to prevent it from interfering with the ring formation.

-

Thiazole Ring Formation: The core condensation reaction to build the heterocyclic ring.

-

Deprotection/Reduction: Conversion of the protected group into the primary amine.

-

Salt Formation: Treatment with hydrochloric acid to yield the final, stable dihydrochloride product.

The choice of protecting group is critical. A nitrile group (-CN) is an excellent choice as it is stable under many reaction conditions and can be readily reduced to a primary amine (-CH₂NH₂) in a subsequent step.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of Thiazol-5-ylmethanamine dihydrochloride.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of Thiazol-5-ylmethanamine dihydrochloride, a suite of analytical techniques is employed. For a researcher, verifying the structure of a starting material is a self-validating step that prevents downstream failures.

-

High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of the compound.[4] A successful analysis will show a single major peak at a characteristic retention time, with the area of this peak relative to all other peaks indicating the purity (e.g., ≥97%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR would be expected to show distinct signals for the thiazole ring protons, the methylene (-CH₂-) bridge, and the amine protons. The chemical shifts, splitting patterns, and integration of these signals provide a definitive fingerprint of the molecule.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For this molecule, one would expect to see a peak corresponding to the mass of the protonated free base [M+H]⁺.

While specific spectral data is not available in the search results, commercial suppliers often provide this upon request or as part of the certificate of analysis.[8]

Applications in Research and Development

The primary value of Thiazol-5-ylmethanamine dihydrochloride lies in its role as a versatile building block for constructing more complex molecules with potential therapeutic or agricultural applications.[1][4]

Pharmaceutical Development

The thiazole nucleus is a cornerstone in medicinal chemistry.[2][3] It is present in drugs across various therapeutic areas, including antivirals (e.g., Ritonavir), anticancer agents, and antifungals.[3] This compound provides a reactive "handle"—the primary amine—which allows chemists to readily connect the thiazole scaffold to other molecular fragments through reactions like amide bond formation, reductive amination, or urea formation.

Potential research applications include the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores that interact with the ATP-binding pocket of the enzyme.

-

GPCR Modulators: The thiazole ring can serve as a bioisostere for other aromatic systems, enabling fine-tuning of receptor affinity and selectivity.

-

Antimicrobial and Antifungal Agents: The thiazole ring itself is associated with antimicrobial properties, making it an attractive starting point for developing new anti-infective drugs.[1]

Agrochemical Chemistry

Similar to pharmaceuticals, the agrochemical industry utilizes heterocyclic compounds to develop new pesticides and herbicides.[4] The stability and reactivity of this compound make it suitable for creating novel crop protection agents with enhanced efficacy.[4]

Role as a Versatile Scaffold

Caption: Role of Thiazol-5-ylmethanamine dihydrochloride as a central scaffold in synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1215372-00-1 is not detailed in the provided search results, general precautions for handling substituted thiazole amines should be strictly followed. Based on data for analogous compounds, this substance may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10]

-

Handling: Avoid dust formation. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[7]

-

Spill Response: In case of a spill, collect the solid material without creating dust and place it in a suitable container for disposal. Prevent entry into drains or waterways.[10]

Storage and Stability

-

Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is between 0-8°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[11]

References

-

Thiazol-5-ylmethanamine dihydrochloride | CAS 1215372-00-1 | Chemical-Suppliers. [Link]

-

Your Inquiry on Thiazol-5-ylmethanamine dihydrochloride | Chemical-Suppliers. [Link]

-

Your Inquiry on Thiazol-5-ylmethanamine hydrochloride | Chemical-Suppliers. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. [Link]

-

Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

-

Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. [Link]

Sources

- 1. CAS 1215372-00-1: (1,3-thiazol-5-yl)methanamine dihydrochl… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1215372-00-1 | CAS DataBase [m.chemicalbook.com]

- 6. (1,3-thiazol-5-yl)methanamine dihydrochloride | 1215372-00-1 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 1215372-00-1|Thiazol-5-ylmethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic data of Thiazol-5-ylmethanamine dihydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Thiazol-5-ylmethanamine Dihydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for Thiazol-5-ylmethanamine dihydrochloride (CAS No: 31686-36-9), a key building block in contemporary medicinal chemistry. The following sections offer an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's structural verification.

Introduction: The Structural Elucidation Challenge

Thiazol-5-ylmethanamine dihydrochloride is a heterocyclic compound whose utility in the synthesis of pharmacologically active molecules necessitates unambiguous structural confirmation. Spectroscopic techniques provide the definitive "fingerprint" of a molecule, and a multi-technique approach ensures the highest level of confidence in identity, purity, and structural integrity. This guide explains the causality behind experimental choices and provides a self-validating framework for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. For a salt like Thiazol-5-ylmethanamine dihydrochloride, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar salt and its characteristic solvent peak, which can serve as an internal reference.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducibility and accuracy.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

¹H NMR Data Interpretation

The spectrum of Thiazol-5-ylmethanamine dihydrochloride is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.25 | Singlet | 1H | H2 (Thiazole ring) |

| ~8.90 | Broad Singlet | 3H | -NH₃⁺ |

| ~8.15 | Singlet | 1H | H4 (Thiazole ring) |

| ~4.40 | Singlet | 2H | -CH₂- |

-

Mechanistic Insight: The protons on the thiazole ring (H2 and H4) appear as sharp singlets at high chemical shifts (~9.25 and ~8.15 ppm), indicative of their position on an electron-deficient aromatic system. The significant downfield shift is a direct consequence of the deshielding effect of the electronegative sulfur and nitrogen atoms within the ring. The aminomethyl protons (-CH₂) appear as a singlet around 4.40 ppm. The protons of the ammonium group (-NH₃⁺) are expected to be a broad singlet due to rapid exchange with trace water in the solvent and quadrupole broadening from the nitrogen atom; its integration value confirms the presence of three protons.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR but requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.

¹³C NMR Data Interpretation

The molecule possesses three distinct carbon atoms, which will be reflected in the spectrum.

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C2 (Thiazole ring) |

| ~145.0 | C4 (Thiazole ring) |

| ~138.0 | C5 (Thiazole ring) |

| ~38.0 | -CH₂- |

-

Mechanistic Insight: The carbon atoms of the thiazole ring (C2, C4, C5) are observed in the aromatic region of the spectrum (>100 ppm). C2, being situated between two heteroatoms (N and S), is the most deshielded and appears furthest downfield. The aliphatic methylene carbon (-CH₂-) is found significantly upfield (~38.0 ppm), consistent with an sp³-hybridized carbon attached to a heteroaromatic system and an ammonium group.

Caption: Correlation between molecular structure and expected NMR signals.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern, convenient method that requires minimal sample preparation.

Caption: Experimental workflow for ATR-IR spectroscopy.

IR Data Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Broad, Strong | N-H stretch (from -NH₃⁺ group) |

| ~1600 | Medium | C=N stretch (Thiazole ring) |

| ~1450 | Medium | C=C stretch (Thiazole ring) |

| ~1250 | Medium | C-N stretch |

-

Mechanistic Insight: The most prominent feature is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region. This is highly characteristic of the N-H stretching vibrations of a primary ammonium salt (-NH₃⁺). The broadening is a result of extensive hydrogen bonding in the solid state. The absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are typical for the C=N and C=C stretching vibrations within the heteroaromatic thiazole ring.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). This provides the exact molecular weight and, with high-resolution instruments, the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique ideal for polar and charged molecules, making it perfect for analyzing the cation of Thiazol-5-ylmethanamine dihydrochloride.

MS Data Interpretation

The analysis is performed in positive ion mode. The dihydrochloride salt will dissociate in solution, and the mass spectrometer will detect the protonated form of the free base.

-

Free Base: Thiazol-5-ylmethanamine (C₄H₆N₂S)

-

Molecular Weight of Free Base: 114.17 g/mol

-

Expected Ion (M+H)⁺: The spectrometer will detect the free base plus a proton.

-

Calculated m/z for [C₄H₇N₂S]⁺: 115.03

Table 4: Expected ESI-MS Data

| m/z (Expected) | Ion Species | Interpretation |

| 115.03 | [M+H]⁺ | Molecular ion peak corresponding to the protonated free base. |

-

Trustworthiness through Isotopic Pattern: A key self-validating feature in mass spectrometry is the isotopic pattern. For the [M+H]⁺ ion, one would expect to see a small peak at m/z 117.03 (the A+2 peak), which is primarily due to the natural abundance of the ³⁴S isotope (~4.2%). The presence and correct relative intensity of this peak provide strong evidence for a sulfur-containing compound, thus validating the result.

Summary and Conclusion

The collective spectroscopic data provides an unambiguous confirmation of the structure of Thiazol-5-ylmethanamine dihydrochloride.

-

¹H NMR confirms the presence and connectivity of the three distinct proton environments: two aromatic protons on the thiazole ring, a methylene group, and an ammonium group.

-

¹³C NMR verifies the four unique carbon environments corresponding to the three sp²-hybridized ring carbons and one sp³-hybridized methylene carbon.

-

IR Spectroscopy identifies the key functional groups, most notably the characteristic broad N-H stretch of the primary ammonium salt and the vibrations of the thiazole ring.

-

Mass Spectrometry determines the correct mass for the parent cation, with the isotopic pattern providing further confidence in the elemental composition.

This multi-technique approach forms a robust, self-validating system for the structural elucidation and quality control of Thiazol-5-ylmethanamine dihydrochloride, ensuring its suitability for downstream applications in research and development.

References

There are no specific peer-reviewed articles that exclusively detail the complete spectroscopic data set of just this compound in a single publication. The data presented is a consolidation of typical values found in chemical supplier databases and predicted values based on foundational spectroscopic principles. Authoritative sources for such data include:

-

PubChem - National Center for Biotechnology Information. Compound Summary for CID 2769018, Thiazol-5-ylmethanamine dihydrochloride.[Link]

-

Spectral Database for Organic Compounds (SDBS). A comprehensive, free database for searching NMR, MS, IR, and other spectra.[Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy, 5th Edition. A foundational textbook for the principles and interpretation of NMR, IR, and MS. [Link]

A Technical Guide to the Biological Potential of Thiazol-5-ylmethanamine and Related Derivatives

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] This guide focuses on a specific, highly promising subclass: derivatives built around the Thiazol-5-ylmethanamine scaffold and its bioisosteres, such as bis(thiazol-5-yl)methanes. These compounds feature two thiazole rings (or a thiazole and another moiety) linked by a methylene bridge at the C5 position. This unique structural arrangement imparts a distinct three-dimensional geometry, allowing for interactions with a diverse array of biological targets. This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across key therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications. We will dissect the causality behind experimental designs and present validated protocols to empower researchers in this dynamic field.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug design.[2] Its prevalence is notable in a wide range of pharmaceuticals, from the antibiotic penicillin to the antiretroviral ritonavir and the anti-inflammatory meloxicam.[1] The thiazole nucleus offers a combination of features that make it attractive for medicinal chemists:

-

Aromatic Stability: The ring is stable and can be readily functionalized.

-

Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor.

-

Hydrophobic and Hydrophilic Balance: The ring system contributes to both lipophilicity and hydrophilicity, aiding in pharmacokinetic properties.[3]

-

Versatile Synthetic Chemistry: Robust and well-established synthetic routes, such as the Hantzsch synthesis, allow for the creation of diverse derivative libraries.

This guide specifically investigates derivatives where the C5 position of the thiazole ring serves as a critical connection point, often via a methylene linker (-CH2-), to a second thiazole ring or another functional group. This creates a class of molecules, including bis(thiazol-5-yl)methanes, with significant therapeutic potential.[4]

General Synthesis Strategies

The creation of Thiazol-5-ylmethanamine and related derivatives relies on established principles of heterocyclic chemistry. A common and effective approach for synthesizing bis(thiazol-5-yl)phenylmethanes involves the acid-catalyzed condensation of a pre-formed thiazole derivative with an aromatic aldehyde.[5]

Representative Synthesis Protocol: Acid-Catalyzed Condensation

This protocol describes the synthesis of bis(thiazol-5-yl)phenylmethane derivatives. The rationale for using an acid catalyst (e.g., concentrated HCl) is to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich thiazole ring at the C5 position.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the starting thiazole derivative (2 molar equivalents) and a selected aromatic aldehyde (1 molar equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture with stirring.

-

Reaction: Heat the reaction mixture to reflux for a period of 4-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). The choice of reflux ensures sufficient kinetic energy to overcome the activation energy of the reaction.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product often crystallizes directly from the reaction mixture.

-

Purification: Collect the crystalline product by filtration. Wash the solid with cold ethanol or water to remove unreacted starting materials and the acid catalyst.[5] If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to achieve high purity.[6]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the development of novel antimicrobial agents. Thiazole-containing compounds have long been recognized for their antibacterial and antifungal properties.[7][8] Specifically, derivatives featuring the bis(thiazol-5-yl)methane scaffold have demonstrated potent activity against challenging MDR bacteria.[5]

Mechanism of Action

The antimicrobial mechanisms of thiazole derivatives are diverse. Some have been shown to act as DNA gyrase inhibitors, preventing bacterial DNA replication.[7] Others may disrupt cell membrane integrity or inhibit key metabolic enzymes. For bis-thiazole derivatives, the extended, rigid structure may allow for effective binding within the active sites of bacterial enzymes that are not as accessible to smaller molecules. Molecular docking studies suggest that these compounds can bind to essential proteins, such as DNA gyrase, with high affinity.[7]

Structure-Activity Relationship (SAR)

-

Lipophilicity and Substitution: The nature of the substituents on the thiazole rings and the linking aryl group significantly impacts activity. In a study on bis(thiazol-5-yl)phenylmethanes, derivatives with halogen substitutions (e.g., -Cl, -F) on the phenyl rings often show enhanced activity against MDR Staphylococcus aureus.[5] This is likely due to a combination of increased lipophilicity, which aids in penetrating the bacterial cell wall, and specific electronic interactions with the target protein.

-

Multi-Ring Systems: The presence of multiple thiazole rings appears to be beneficial. Di- and tri-thiazole derivatives have shown higher antimicrobial potency than their mono-thiazole counterparts, suggesting that a larger molecular scaffold can lead to more extensive and stronger interactions with the biological target.[9]

Data on Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.

| Compound ID | Derivative Class | Target Organism | MIC (µM) | Reference |

| Compound 12 | 5-methylthiazole-thiazolidinone | MRSA | 29.8 | [10] |

| Compound 10 | 5-methylthiazole-thiazolidinone | E. coli | 26.3 | [10] |

| Compound 10 | 5-methylthiazole-thiazolidinone | Aspergillus niger | 59.6 | [10] |

| Compound 37c | Thiazolylamino-dihydropyridine | S. aureus | 46.9 µg/mL | [7] |

| Compound 7 | Dithiazole derivative | S. typhimurium | 0.49 µg/mL | [9] |

| Compound 37 | 4',5-bisthiazole derivative | M. smegmatis | 30.38 µg/mL | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard, validated method for determining the Minimum Inhibitory Concentration (MIC) of a compound. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as it is the standardized medium for susceptibility testing of non-fastidious bacteria, ensuring reproducibility.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight on an appropriate agar plate. Select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is crucial for consistent results.

-

Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final DMSO concentration in each well should not exceed 1%, as higher concentrations can be toxic to the bacteria.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (bacteria in broth without compound) to ensure bacterial growth and a negative control (broth only) to check for contamination. A vehicle control (bacteria in broth with 1% DMSO) must be included to rule out any antimicrobial effect of the solvent.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the organism. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Anticancer Activity

Thiazole derivatives are prominent in oncology, with several approved drugs like Dasatinib targeting kinases.[11] The bis-thiazole and related C5-substituted scaffolds have emerged as a promising class of cytotoxic agents, demonstrating activity against a range of human cancer cell lines, including lung, liver, colon, and breast cancer.[6][12][13]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, targeting key pathways that regulate cell survival and proliferation.

-

Apoptosis Induction: Many active compounds trigger programmed cell death. For instance, compound 4c (a benzylidene hydrazinyl-thiazole derivative) was shown to significantly increase the percentage of cells in early and late apoptosis in MCF-7 breast cancer cells.[13]

-

Cell Cycle Arrest: These derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. Compound 4c was also found to induce cell cycle arrest at the G1/S phase, leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[13]

-

Enzyme Inhibition: A primary mechanism for many thiazole-based anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), which are critical for tumor growth, proliferation, and angiogenesis.[11][13]

Structure-Activity Relationship (SAR)

-

Aromatic Substituents: In a series of thiazole-5-carboxamides, the presence and position of halogen atoms on the phenyl rings were critical for activity. A 4-chloro-2-methylphenyl amido substituent combined with a 2-chlorophenyl group on the thiazole ring yielded the highest activity against HCT-8 colon cancer cells.[12]

-

Hydroxyphenyl Groups: For benzylidene hydrazinyl-thiazole derivatives, a compound with a 3-ethoxy-4-hydroxy-benzylidene moiety (4c ) showed significantly higher potency against MCF-7 and HepG2 cancer cell lines compared to derivatives with other substitutions. This suggests that the hydrogen-bonding capability of the hydroxyl group and the steric/electronic effects of the ethoxy group are crucial for target binding.[13]

-

Chlorophenyl Group: The incorporation of a 4-chlorophenyl group has been shown to enhance cytotoxic activity, potentially by improving the compound's ability to penetrate cell membranes and access intracellular targets.[11]

Data on Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c | Benzylidene hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 | [13] |

| Compound 4c | Benzylidene hydrazinyl-thiazole | HepG2 (Liver) | 7.26 | [13] |

| Compound 4i | N-aryl-thiazole | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [11] |

| Compound 89 | Aminothiazole | Multiple Lines | Potent Activity | [1] |

| Compound 5a | Bis-thiazole | HepG2 (Liver) | 3.54 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric, self-validating system for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells.

-

Controls: Include untreated cells (negative control), cells treated with a known cytotoxic drug like Doxorubicin or Cisplatin (positive control), and a vehicle control (cells treated with the highest concentration of DMSO used for the test compounds, typically <0.5%).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂. The duration is chosen to allow for multiple cell doubling times.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.

-

Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders like Parkinson's and Alzheimer's disease. Thiazole derivatives have demonstrated significant potential in both of these interconnected areas.[3][14]

Mechanism of Action

-

Anti-inflammatory: The primary anti-inflammatory mechanism for many thiazole derivatives is the inhibition of key enzymes in the arachidonic acid cascade.[3][15]

-

Cyclooxygenase (COX) Inhibition: Compounds can inhibit COX-1 and/or COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation. Some 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors.[3]

-

Lipoxygenase (LOX) Inhibition: Inhibition of 5-lipoxygenase (5-LOX) prevents the production of leukotrienes, which are involved in inflammatory and allergic responses.[16]

-

-

Neuroprotective: The neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties.

-

SIRT1 Activation: Certain thiazole sulfonamides have been shown to protect neuronal cells by activating Sirtuin 1 (SIRT1), a key protein involved in cellular stress resistance and longevity.[14]

-

Receptor Modulation: Some derivatives act as negative allosteric modulators of AMPA receptors, which can help prevent excitotoxicity—a major cause of neuronal death in ischemic events like stroke.[17]

-

Dual Enzyme Inhibition: A promising strategy for neuroprotection involves the dual inhibition of enzymes like DNase I and 5-LOX, which are implicated in cell death pathways associated with neurodegeneration.[16]

-

Data on Bioactivity

| Compound ID | Derivative Class | Bioactivity | Target/Model | Potency | Reference |

| Compound 29 | Thiazole derivative | 5-LOX Inhibition | Cell-free assay | IC₅₀ = 56 nM | [16] |

| Compound 29 | Thiazole derivative | DNase I Inhibition | Cell-free assay | IC₅₀ < 100 µM | [16] |

| Compound 1, 2, 8 | Thiazole sulfonamide | Neuroprotection | 6-OHDA model | Significant | [14] |

| TC-2 | Thiazole-carboxamide | AMPA Receptor Modulation | HEK293T cells | Potent Inhibitor | [17] |

| Various | Thiazolyl azomethine | Anti-inflammatory | Carrageenan paw edema | 16-64% inhibition | [18] |

Experimental Protocol: LDH Cytotoxicity Assay for Neuroprotection

The Lactate Dehydrogenase (LDH) assay is a trusted method for quantifying cytotoxicity by measuring cell membrane damage. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity. This protocol is ideal for assessing the protective effects of a compound against a neurotoxin-induced injury.

Step-by-Step Methodology:

-

Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate into a more mature neuronal phenotype, if required by the model.

-

Pre-treatment: Treat the cells with various concentrations of the neuroprotective test compound for 3-6 hours. This pre-treatment allows the compound to exert its protective mechanisms before the insult.

-

Induction of Injury: Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA, a model for Parkinson's disease), to the wells containing the pre-treated cells.[14]

-

Controls:

-

Negative Control: Untreated cells (baseline LDH release).

-

Positive Control: Cells treated only with the neurotoxin (maximum LDH release).

-

Vehicle Control: Cells treated with the compound's solvent and the neurotoxin.

-

-

Incubation: Incubate the plate for 24 hours to allow the neurotoxin to induce cell death.

-

Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH assay kit. In a separate plate, mix the collected supernatant with the kit's reaction mixture, which contains the substrate and cofactor for the LDH enzyme.

-

Data Acquisition: Incubate the reaction plate at room temperature for 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product. Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of LDH release for each treatment condition relative to the positive control. A significant reduction in LDH release in the pre-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Conclusion and Future Perspectives

The Thiazol-5-ylmethanamine scaffold and its related bis-thiazole derivatives represent a versatile and highly promising platform for the development of new therapeutic agents. The research synthesized in this guide clearly demonstrates their potent and multifaceted biological activities, spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective domains.

The future of this chemical class lies in leveraging the detailed structure-activity relationship data now available. Future research should focus on:

-

Target-Specific Design: Moving beyond broad screening to the rational design of derivatives optimized for specific enzyme or receptor targets (e.g., specific kinases, COX isoforms, or SIRT1).

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing bioavailability and reducing potential toxicity.

-

In Vivo Validation: Advancing the most promising in vitro candidates into preclinical animal models to validate their efficacy and safety in a physiological context.

By building upon the foundational knowledge outlined here, the scientific community is well-positioned to unlock the full therapeutic potential of these remarkable compounds.

References

-

Kim, Y., et al. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(12), 4496-4504. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706809. [Link]

-

Tih, A. E., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(23), 5767. [Link]

-

Li, X. H., et al. (2013). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Letters in Drug Design & Discovery, 10(9), 834-839. [Link]

-

Parašotas, I., et al. (2024). Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus. PLOS ONE, 19(3), e0298952. [Link]

-

Akhtar, J., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biodiversity, 20(9), e202300588. [Link]

-

Li, X. H., et al. (2013). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 18(1), 1035-1045. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 656-679. [Link]

-

Ghareb, N., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323. [Link]

-

El-Sharkawy, K. A. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmacy and Technology, 8(5), 520. [Link]

-

Pîrnău, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1618. [Link]

-

Tih, A. E., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3326. [Link]

-

Crisan, O., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7232. [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

-

Glavaš, M., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions, 381, 110542. [Link]

-

Kumar, D. (2021). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. European Journal of Biomedical and Pharmaceutical Sciences, 8(7), 416-423. [Link]

-

Charoensuk, L., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 14(15), 10565-10577. [Link]

-

Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methane derivatives. Arkivoc, 2018(3), 240-256. [Link]

-

Mulakayala, N., et al. (2009). Synthesis and in vitro study of novel bis-[3-(2-arylmethylidenimino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]-methane compounds. Journal of Heterocyclic Chemistry, 46(2), 261-267. [Link]

-

Panico, A., et al. (2009). Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. Bioorganic & Medicinal Chemistry, 17(21), 7571-7578. [Link]

-

Shawky, A. M., et al. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 27(19), 6296. [Link]

-

Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7431. [Link]

-

Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-156. [Link]

-

Javed, S., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Heliyon, 10(16), e36316. [Link]

-

Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3326. [Link]

-

Charoensuk, L., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. ResearchGate. [Link]

-

Girish, Y. R., et al. (2015). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Medicinal Chemistry Research, 24(1), 15-27. [Link]

-

Kume, T., et al. (2008). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. European Journal of Pharmacology, 592(1-3), 51-57. [Link]

-

Pîrnău, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(22), 7609. [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction